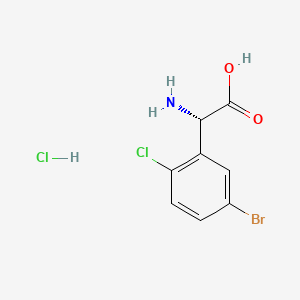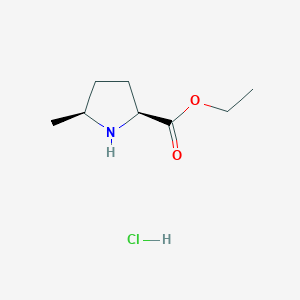
(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative with significant potential in various scientific fields This compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Amidation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Hydrochloride Formation: Finally, the (2S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products Formed:
- Substituted phenyl derivatives
- Nitro and secondary amine derivatives
- Coupled products with various functional groups
Scientific Research Applications
(2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand the interactions of amino acid derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and chlorine substituents enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 2-Amino-5-bromobenzoic acid : Similar structure but lacks the chlorine substituent.
- 5-Bromo-2-chlorobenzoic acid : Precursor in the synthesis of the target compound.
- 2-Bromo-5-chlorobenzoic acid : Similar structure with different substitution pattern.
Uniqueness: (2S)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which imparts distinct chemical properties and enhances its potential in various applications.
Properties
Molecular Formula |
C8H8BrCl2NO2 |
|---|---|
Molecular Weight |
300.96 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
BZMYMEFRCFORRI-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)



![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)

![(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
